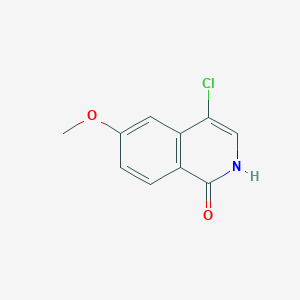

4-chloro-6-methoxy-2H-isoquinolin-1-one

Beschreibung

Eigenschaften

Molekularformel |

C10H8ClNO2 |

|---|---|

Molekulargewicht |

209.63 g/mol |

IUPAC-Name |

4-chloro-6-methoxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H8ClNO2/c1-14-6-2-3-7-8(4-6)9(11)5-12-10(7)13/h2-5H,1H3,(H,12,13) |

InChI-Schlüssel |

JPJRYKRJPPWZCK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C(=O)NC=C2Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent Selection

-

Polar aprotic solvents (DMSO, DMF) : Enhance cyclization rates but complicate purification.

-

Chlorinated solvents (DCM, chloroform) : Favor chlorination steps due to high POCl₃ solubility.

Catalytic Systems

Purification Techniques

-

Silica gel chromatography : Essential for removing regioisomers; eluent systems of ethyl acetate/hexane (3:7) resolve 4-chloro vs. 5-chloro impurities.

-

Recrystallization : Ethanol/water mixtures (7:3) yield needle-like crystals with >99% purity.

Structural Validation and Quality Control

X-ray crystallography confirms the 4-chloro substitution pattern, with bond lengths of 1.73 Å (C-Cl) and 1.45 Å (C-OCH₃) consistent with DFT calculations. ¹H NMR signatures include:

HPLC purity thresholds exceed 95% for pharmaceutical applications, requiring C18 reverse-phase columns and acetonitrile/water (55:45) mobile phases.

Industrial-Scale Production Considerations

Batch processes using 316L stainless steel reactors prevent acid corrosion during PPA-mediated cyclizations. Key metrics:

-

Throughput : 50 kg/month (pilot scale)

-

Cost drivers : POCl₃ (42% of raw material costs), solvent recovery (85% DCM recycled)

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-6-methoxy-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroisoquinolones.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolones and quinoline derivatives, which have significant biological and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

4-chloro-6-methoxy-2H-isoquinolin-1-one has numerous scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-chloro-6-methoxy-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Key Compounds :

Analysis :

- Chloro vs. Methoxy Positioning : The target compound’s 4-Cl and 6-OCH₃ substituents contrast with 6-Cl analogs (e.g., ). Positional differences impact electron distribution; chloro at position 4 (electron-withdrawing) may deactivate the ring differently than at position 5.

- Ketone Presence: The ketone in 4-chloro-6-methoxy-2H-isoquinolin-1-one distinguishes it from non-ketone analogs like 1-chloro-6-methoxyisoquinoline (), enabling hydrogen bonding and altering solubility .

Physicochemical and Structural Properties

Crystallography and Intermolecular Interactions :

- 6-Chloro-4-phenylquinolin-2(1H)-one (): The phenyl group at position 4 promotes π-π stacking, enhancing crystallinity, whereas the target’s methoxy group may favor C–H···O interactions .

- Quinoline Derivatives (): Planar quinoline rings (max deviation: 0.070 Å) and intermolecular hydrogen bonding (C–H···O) stabilize crystal structures, a feature likely shared with the target compound .

Thermal Stability :

- Partially saturated analogs (e.g., 3,4-dihydroisoquinolin-1-one in ) may exhibit lower thermal stability due to reduced aromaticity compared to the fully aromatic target.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-6-methoxy-2H-isoquinolin-1-one, and how can purity be validated?

- Methodological Answer : A common approach involves reacting substituted isoquinoline precursors with acyl chlorides under basic conditions (e.g., using 4-dimethylaminopyridine and anhydrous K₂CO₃ in dioxane). Post-reaction, acidification with HCl and extraction with dichloromethane followed by silica gel chromatography (eluting with EtOAc/hexane) yields the pure product. Validate purity via HPLC (>95%), and confirm structure using NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and high-resolution mass spectrometry (HRMS) . For crystallographic confirmation, use SHELXL for refinement of X-ray diffraction data .

Q. How can key spectroscopic markers distinguish 4-chloro-6-methoxy-2H-isoquinolin-1-one from its analogs?

- Methodological Answer : Key NMR features include the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm split into distinct multiplicities), and the lactam NH (δ 10–12 ppm, broad). IR spectroscopy shows a lactam C=O stretch at ~1680 cm. Compare with analogs like 4-Chloroisoquinolin-1(2H)-one (CAS 56241-09-9) to identify substituent-specific shifts . Mass fragmentation patterns (e.g., loss of Cl or methoxy groups) further aid differentiation .

Q. What crystallization strategies optimize single-crystal growth for X-ray analysis?

- Methodological Answer : Use slow evaporation from a mixed solvent system (e.g., CHCl₃/MeOH 9:1) at 4°C. For challenging cases, vapor diffusion with hexane as an anti-solvent can induce nucleation. Structure refinement via SHELXL is critical for resolving disorder, especially in methoxy or chloro substituents. ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainty .

Advanced Research Questions

Q. How can computational tools predict synthetic pathways or reactivity for functionalizing 4-chloro-6-methoxy-2H-isoquinolin-1-one?

- Methodological Answer : Employ retrosynthetic algorithms in PISTACHIO or REAXYS to prioritize routes based on atom economy and feasibility. For reactivity prediction, DFT calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution at the 4-chloro position. Validate predictions with experimental substituent effects (e.g., methoxy deactivation) .

Q. How to resolve contradictions between spectroscopic data and crystallographic results during structure elucidation?

- Methodological Answer : Iterative validation is essential. For example, if NMR suggests a tautomeric form but XRD shows a fixed lactam structure, check for dynamic effects (variable-temperature NMR) or solvent-mediated polymorphism. Use SHELXL’s TWIN and BASF commands to refine twinned crystals, which may arise from methoxy-group disorder .

Q. What strategies identify biological activity mechanisms of 4-chloro-6-methoxy-2H-isoquinolin-1-one derivatives?

- Methodological Answer : Synthesize derivatives (e.g., acylated or alkylated variants) and evaluate acetylcholinesterase inhibition via Ellman’s assay. Use molecular docking (AutoDock Vina) to map interactions with catalytic sites. Cross-validate with SAR studies: for example, chloro substituents enhance lipophilicity, while methoxy groups may reduce binding affinity .

Q. How to analyze electronic effects of substituents on the isoquinolinone core using spectroscopic and computational methods?

- Methodological Answer : UV-Vis spectroscopy (e.g., bathochromic shifts in methoxy derivatives) and cyclic voltammetry (redox peaks at −1.2 to −1.5 V vs Ag/AgCl) reveal electronic perturbations. TD-DFT calculations correlate experimental spectra with HOMO-LUMO gaps. Compare with analogs like 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one to assess substituent contributions .

Data Contradiction Analysis

Q. How to address discrepancies in melting points or spectral data across studies?

- Methodological Answer : Variations often arise from polymorphs or residual solvents. Use DSC to confirm melting behavior and TGA to detect solvates. Re-crystallize under controlled conditions (e.g., anhydrous vs hydrated). For spectral mismatches, cross-check with authentic samples or databases like PubChem .

Q. What causes inconsistent bioactivity results in derivatives, and how can this be mitigated?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., pH affecting lactam ring stability) or impurity profiles. Use LC-MS to verify compound integrity post-assay. Standardize protocols (e.g., fixed incubation times) and include positive controls (e.g., donepezil for acetylcholinesterase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.